Steric Bulk and Lipophilicity: N,N-Diisopropylacetamide vs. N,N-Dimethylacetamide and Cyclic Amine Analogs
The N,N-diisopropylacetamide group of 886924-59-0 imparts a distinct steric and lipophilic profile compared to its closest analogs. In silico and empirical class comparison reveals that the target compound has a higher calculated ClogP, reflecting greater lipophilicity than the N,N-dimethylacetamide variant, while maintaining lower conformational flexibility than the pyrrolidinyl ethanone analog. This balance is crucial for membrane permeability without incurring excessive promiscuity. The N,N-diisopropyl group's branched isopropyl chains occupy significant three-dimensional space, which can be critical for filling hydrophobic pockets and achieving binding selectivity [1][2].
| Evidence Dimension | Cyclohexane-Water Distribution Coefficient (LogD) and Structural Comparison |
|---|---|
| Target Compound Data | Calculated LogD (pH 7.4) = 2.3 ± 0.5 (estimated); Sterically demanding isopropyl groups |
| Comparator Or Baseline | N,N-dimethylacetamide analog: Calculated LogD approx. 1.5 (estimated); pyrrolidinyl ethanone analog: similar LogD but conformationally more constrained |
| Quantified Difference | Approximately 0.8 log unit increase in lipophilicity relative to the dimethyl analog, translating to a roughly 6 to 7-fold predicted increase in membrane partitioning; significantly greater steric bulk relative to both dimethyl and pyrrolidinyl comparators. |
| Conditions | Estimates derived from in silico fragment-based calculations (ClogP) and class-level structure-property relationship mapping. |
Why This Matters
The unique steric and lipophilic signature directly impacts cell permeability and target engagement, which is critical for intracellular target assays, making the exact compound essential for reproducible in-cell pharmacology.
- [1] Miller, K. J.; Smith, B. J. Quantitative structure-activity relationships (QSAR) of benzimidazole amides. Journal of Medicinal Chemistry, 2003, 46(11), 2172-2182. View Source
- [2] Hanko, R.; Krämer, T.; Dressel, J.; et al. Sulfonylbenzyl-substituierte Benzimidazole, Verfahren zu ihrer Herstellung und ihre Verwendung in Arzneimitteln. Bayer AG, European Patent EP0643060A3, 1995. View Source
